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  • Product: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol
  • CAS: 1598633-14-7

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Derivatives

An In-depth Technical Guide Introduction The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics across a wide range of indications.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutics across a wide range of indications.[1][2] Its versatility allows for extensive structure-activity relationship (SAR) exploration, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide focuses on a specific chemical series: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol derivatives. The introduction of the 3-fluorobenzyl group at the N1 position and the hydroxyl at C4 presents a unique combination of lipophilicity, hydrogen bonding capability, and potential metabolic sites that require a systematic and thorough pharmacokinetic (PK) evaluation.

The journey from a promising chemical hit to a viable drug candidate is critically dependent on understanding what the body does to the drug. This discipline, pharmacokinetics, encompasses the study of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME).[3] A compound with exceptional in vitro potency is of little therapeutic value if it is rapidly metabolized, poorly absorbed, or fails to reach its target site in sufficient concentrations. Therefore, early and comprehensive ADME profiling is not merely a checkbox exercise but a foundational pillar of modern drug discovery, guiding lead optimization and mitigating the risk of late-stage failures.[4][5]

This document provides a comprehensive framework for the robust pharmacokinetic characterization of 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol derivatives. We will proceed from high-throughput in vitro assays, designed for early-stage liability flagging, to definitive in vivo studies that characterize the integrated behavior of the molecule in a complex biological system. Each protocol is presented not just as a series of steps, but with an underlying rationale to underscore the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of PK profiling employs a battery of in vitro assays. This strategy is resource-efficient and provides rapid feedback to medicinal chemistry teams, allowing for the iterative design of molecules with improved ADME properties.[6] The core objective here is to assess metabolic stability, potential for drug-drug interactions (DDIs), and the extent of plasma protein binding.

A. Metabolic Stability Assessment

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. These assays measure the rate of disappearance of the parent compound when incubated with metabolically active liver fractions.[7] We utilize two complementary systems: liver microsomes, which are rich in Phase I enzymes, and hepatocytes, which contain both Phase I and Phase II enzymes.[8]

This assay is the first-line screen for metabolic liability, primarily assessing susceptibility to oxidation by cytochrome P450 (CYP) enzymes.[9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M stock of potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare an NADPH regenerating system solution (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Include a positive control compound with known metabolic instability (e.g., Verapamil, Testosterone) and a negative (vehicle) control.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation & Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[8]

  • Reaction Termination:

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but chromatographically distinct compound).[10]

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), a measure of the inherent ability of the liver enzymes to metabolize the drug.[11][12]

G cluster_prep 1. Preparation cluster_incubate 2. Incubation @ 37°C cluster_process 3. Analysis cluster_data 4. Data Calculation TestCompound Test Compound (1µM) Incubate Initiate Reaction TestCompound->Incubate HLM Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH Cofactor NADPH->Incubate Timepoints Sample at 0, 5, 15, 30, 45, 60 min Incubate->Timepoints Quench Quench with Acetonitrile + IS Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate % Remaining vs. Time LCMS->Calc Output Determine t½ and CLint Calc->Output

Caption: Workflow for determining metabolic stability.

B. Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its pharmacological target.[13] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and safety data.[14] The Rapid Equilibrium Dialysis (RED) method is the industry standard, providing reliable data with high throughput.[15][16]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Use a single-use RED Device plate, which contains pairs of chambers separated by a semi-permeable dialysis membrane (8K or 12K MWCO).[16]

  • Sample Preparation:

    • Spike the test compound into pooled plasma (human and relevant preclinical species like rat) to a final concentration of 2 µM.[15]

    • Prepare control compounds with known low (e.g., Metoprolol) and high (e.g., Warfarin) binding.

  • Dialysis:

    • Add the compound-spiked plasma to one chamber (the plasma chamber).

    • Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the adjacent chamber (the buffer chamber).

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[14]

  • Sample Analysis:

    • After incubation, aspirate samples from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples: mix the buffer sample with an equal volume of blank plasma, and mix the plasma sample with an equal volume of PBS.

    • Extract the drug from both matched samples using protein precipitation with acetonitrile containing an internal standard.

    • Analyze the final extracts by LC-MS/MS to determine the compound concentration in each chamber.

Data Presentation & Interpretation: The fraction unbound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. High binding (>99%) can significantly affect the drug's disposition, potentially lowering its volume of distribution and hepatic clearance.

Compound IDSpecies% Plasma Protein Bound% Unbound (fu)
Derivative A Human98.51.5
Rat97.22.8
Derivative B Human92.17.9
Rat89.510.5
Warfarin (Control) Human>99.5<0.5

Table 1: Representative plasma protein binding data for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol derivatives.

C. Cytochrome P450 (CYP) Inhibition Profiling

Co-administration of drugs can lead to one inhibiting the metabolism of another, causing altered plasma levels and potentially toxicity.[17] Screening for CYP inhibition is a regulatory requirement and essential for assessing the DDI risk of a new chemical entity.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use pooled HLM (0.1-0.25 mg/mL) as the enzyme source.

    • Prepare a concentration range of the test compound (e.g., 0.1 to 25 µM).[17]

    • Use specific probe substrates for each major CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[17]

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM, test compound (or vehicle), and probe substrate at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate for a short, predetermined time (e.g., 10-15 minutes) that ensures the reaction is in the linear range.[10]

  • Termination and Analysis:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS, quantifying the formation of the specific metabolite from the probe substrate.

Data Interpretation: The rate of metabolite formation is compared to the vehicle control. The concentration of the test compound that causes 50% inhibition of enzyme activity is determined as the IC50 value. A potent IC50 value (<1-10 µM) may trigger further investigation, such as determining the inhibition constant (Ki).[19]

CYP IsoformProbe SubstrateIC50 (µM) for Derivative A
CYP1A2 Phenacetin> 50
CYP2C9 Diclofenac12.5
CYP2C19 S-Mephenytoin> 50
CYP2D6 Dextromethorphan28.1
CYP3A4 Midazolam> 50

Table 2: Representative CYP450 inhibition data for a lead candidate.

Part 2: Elucidating Metabolic Pathways

Identifying the metabolic "soft spots" on a molecule is crucial for rational drug design. If a compound is too metabolically labile, chemists can modify these spots to improve stability—a strategy known as "scaffold-hopping" or functional group modification.[20] Based on the 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol core, we can predict several plausible metabolic transformations.

Predicted Metabolic Pathways: The primary routes of metabolism are expected to be oxidation (Phase I) followed by conjugation (Phase II).

  • Aromatic Hydroxylation: CYP-mediated oxidation can occur on the fluorophenyl ring or the pyrazole ring itself.

  • Benzylic Hydroxylation: The methylene bridge is a potential site for oxidation to form a secondary alcohol, which could be further oxidized to a ketone.

  • N-Dealkylation: Cleavage of the N-benzyl bond would yield 4-hydroxy-pyrazole and 3-fluorobenzyl alcohol. This is a common metabolic route for N-substituted pyrazoles.[21]

  • Glucuronidation (Phase II): The C4-hydroxyl group on the pyrazole is a prime handle for conjugation with glucuronic acid (via UGT enzymes). Any hydroxylated metabolites formed in Phase I can also undergo glucuronidation.[21]

G cluster_phase1 Phase I (Oxidation - CYPs) cluster_phase2 Phase II (Conjugation - UGTs) Parent 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (Parent Drug) M1 Benzylic Hydroxylation Parent->M1 M2 Aromatic Hydroxylation (Fluorophenyl Ring) Parent->M2 M3 N-Dealkylation Parent->M3 M4 Pyrazole Ring Hydroxylation Parent->M4 M5 O-Glucuronide (at Pyrazole C4-OH) Parent->M5 M6 O-Glucuronide (at new OH sites) M1->M6 M2->M6 M4->M6

Caption: Predicted metabolic pathways for the scaffold.

Part 3: In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, in vivo studies are essential to understand how ADME processes are integrated in a living system.[22] A rodent PK study is the standard first step to characterize a compound's plasma concentration-time profile and determine key PK parameters.[23]

Study Design Rationale: The rat is a commonly used species in preclinical development.[23] Administering the drug by both intravenous (IV) and oral (PO) routes allows for the determination of fundamental parameters like clearance, volume of distribution, and absolute oral bioavailability (%F).

Step-by-Step Methodology:

  • Animal Model & Acclimation:

    • Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.[24]

    • Allow animals to acclimate for at least 48 hours before the study.

  • Dosing:

    • IV Group: Administer the drug as an IV bolus via the tail vein at a dose of 1-2 mg/kg. The drug should be formulated in a suitable vehicle (e.g., saline with a co-solvent like PEG400).

    • PO Group: Administer the drug by oral gavage at a dose of 5-10 mg/kg, typically formulated as a suspension or solution (e.g., in 0.5% methylcellulose).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points.

    • Typical time points:

      • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation and Bioanalysis:

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Develop and validate a robust LC-MS/MS method for the quantification of the parent drug in rat plasma.[25][26] This involves optimizing extraction, chromatography, and mass spectrometry parameters for sensitivity and selectivity.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[4]

G cluster_dosing 1. Dosing cluster_sampling 2. Sampling cluster_analysis 3. Bioanalysis cluster_pk 4. PK Calculation IV_Dose IV Bolus (1 mg/kg) Animals Sprague-Dawley Rats (n=3 per group) IV_Dose->Animals PO_Dose Oral Gavage (5 mg/kg) PO_Dose->Animals Blood_Sample Serial Blood Collection (0-24h) Animals->Blood_Sample Plasma_Prep Centrifuge for Plasma Blood_Sample->Plasma_Prep LCMS LC-MS/MS Quantification Plasma_Prep->LCMS Conc_Time Generate Plasma Conc. vs. Time Profile LCMS->Conc_Time NCA Non-Compartmental Analysis (NCA) Conc_Time->NCA Params Determine AUC, CL, Vd, t½, F% NCA->Params

Caption: Workflow for an in vivo rodent PK study.

Data Presentation & Interpretation: The resulting PK parameters provide a complete picture of the drug's disposition. Low clearance and a volume of distribution greater than total body water are often desirable. Oral bioavailability (%F) is a critical parameter, with >30% often being a benchmark for progression.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.081.0
AUC₀-inf (ng*h/mL) 28007500
t½ (h) 4.54.8
CL (mL/min/kg) 5.9-
Vdss (L/kg) 2.1-
F (%) -53.6

Table 3: Key pharmacokinetic parameters for a lead candidate in rats.

Conclusion and Forward Strategy

This guide outlines a logical, multi-step process for the comprehensive pharmacokinetic profiling of 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol derivatives. By integrating data from a suite of robust in vitro assays with a definitive in vivo study, we can build a detailed ADME profile for each candidate.

The results of this profiling are not an endpoint but a critical decision-making tool. A compound with high metabolic clearance in vitro might be deprioritized or sent back to medicinal chemistry for optimization. A potent CYP inhibitor flags a risk for clinical development. Conversely, a compound with moderate clearance, low DDI risk, good protein binding characteristics, and favorable oral bioavailability, such as the example candidate profiled above, becomes a strong candidate for advancement into more complex preclinical safety and efficacy models. This rigorous, data-driven approach ensures that only molecules with the highest probability of success are moved forward, optimizing resources and accelerating the delivery of new medicines.

References

  • Cyprotex | Evotec. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • XenoTech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • IntechOpen. (2019, May 2). ADME Profiling in Drug Discovery and a New Path Paved on Silica. Retrieved from [Link]

  • MDPI. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • SpringerLink. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

  • PubMed. (2011, February 15). Development and Validation of a Higher-Throughput Equilibrium Dialysis Assay for Plasma Protein Binding. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME of Biologics-What Have We Learned from Small Molecules?. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Hypha Discovery Blogs. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]

  • ResolveMass. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved from [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2019, November 27). Synthesis and characterization of novel 2-(1-benzyl- 3-[4-fluorophenyl]-1H-pyrazol-4-yl)-7-fluoro-4H. Retrieved from [Link]

  • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

  • J-STAGE. (2017, January 15). Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. Retrieved from [Link]

  • ResearchGate. (2024, March 20). (PDF) "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Retrieved from [Link]

  • ResearchGate. (2025, April 30). 4,4'-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl) methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) 6a. Retrieved from [Link]

  • MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

  • PubMed. (2007, July 26). Synthesis and biological evaluation of N-pyrazolyl-N'-alkyl/benzyl/phenylureas: a new class of potent inhibitors of interleukin 8-induced neutrophil chemotaxis. Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity and Selectivity of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol

Foreword: The Quest for Specificity in Drug Discovery In the landscape of modern drug development, the precise characterization of a molecule's interaction with its biological targets is paramount. The efficacy and safet...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Specificity in Drug Discovery

In the landscape of modern drug development, the precise characterization of a molecule's interaction with its biological targets is paramount. The efficacy and safety of a potential therapeutic agent are intrinsically linked to its receptor binding affinity and selectivity. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to meticulously evaluate the receptor binding profile of the novel compound, 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol. While direct binding data for this specific molecule is not yet prevalent in published literature, this document will serve as a technical roadmap, leveraging established pharmacological principles and methodologies to elucidate its potential interactions. We will draw upon insights from structurally related compounds, such as those bearing the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety, which have shown affinity for adenosine receptors, to inform our strategic approach.[1][2][3] This guide is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring scientific integrity and trustworthiness in your findings.

Introduction to 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol and the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6][7][8] The specific substitutions on the pyrazole ring dictate the compound's pharmacological profile. In the case of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol, the presence of a 3-fluorobenzyl group at the N1 position and a hydroxyl group at the C4 position suggests potential interactions with various receptor systems. The fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing binding affinity and altering selectivity.

Given the known activity of similar pyrazole-containing molecules, a primary hypothesis is that 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol may interact with G-protein coupled receptors (GPCRs). GPCRs are the largest family of integral membrane proteins and are the targets for approximately 34% of all FDA-approved drugs.[9][10] They are involved in a vast array of physiological processes, making them a rich source of targets for therapeutic intervention.[11][12]

Foundational Principles of Receptor Binding

The interaction between a ligand (L), such as our compound of interest, and a receptor (R) is a reversible process governed by the law of mass action, leading to the formation of a ligand-receptor complex (LR).[13]

L + R ⇌ LR

The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[14]

Experimental Workflow for Characterizing Binding Affinity

The cornerstone of determining binding affinity is the radioligand binding assay, a robust and highly sensitive technique.[14][15] This method utilizes a radioactively labeled ligand to quantify its binding to a receptor. We will outline two primary types of radioligand binding assays: saturation and competition assays.

Workflow for Receptor-Ligand Binding Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes, purified receptors) Incubation Incubation (Receptor + Ligand at Equilibrium) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Unlabeled Compound) Ligand_Prep->Incubation Buffer_Prep Assay Buffer Preparation Buffer_Prep->Incubation Separation Separation of Bound/Free Ligand (e.g., Vacuum Filtration) Incubation->Separation Quantification Quantification (e.g., Scintillation Counting) Separation->Quantification Total_Binding Determine Total Binding Quantification->Total_Binding NSB Determine Non-Specific Binding Quantification->NSB Specific_Binding Calculate Specific Binding (Total - NSB) Total_Binding->Specific_Binding NSB->Specific_Binding Curve_Fitting Non-linear Regression Analysis Specific_Binding->Curve_Fitting Parameters Determine Kd, Bmax, Ki, IC50 Curve_Fitting->Parameters

Caption: General workflow for radioligand binding assays.

Saturation Binding Assay: Determining Kd and Bmax

The objective of a saturation binding assay is to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radiolabeled ligand.[14][16]

Experimental Protocol:

  • Receptor Preparation: Prepare membranes from cells expressing the target receptor or use purified receptors. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).[14]

  • Assay Setup:

    • Prepare a series of dilutions of the radiolabeled ligand.

    • For each concentration, set up two sets of tubes: "Total Binding" and "Non-specific Binding" (NSB).

    • To the NSB tubes, add a high concentration of an unlabeled competing ligand (typically 100-1000 times the expected Kd) to saturate the specific binding sites.[14]

  • Reaction:

    • Add the receptor preparation to all tubes.

    • Add the increasing concentrations of the radiolabeled ligand to the respective tubes.

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[16]

  • Separation: Rapidly separate the bound from the free radioligand, commonly by vacuum filtration through a glass fiber filter.[14]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding against the radioligand concentration.

    • Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[17]

Competition Binding Assay: Determining Ki

Competition binding assays are used to determine the affinity of an unlabeled test compound (our 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[15] The result is expressed as the inhibitory constant (Ki).

Experimental Protocol:

  • Receptor and Ligand Preparation: Prepare the receptor and a fixed concentration of a suitable radiolabeled ligand (typically at or below its Kd).[17]

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound, 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol.

    • Set up tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor binding (radioligand + dilutions of the test compound).

  • Reaction:

    • Add the receptor preparation to all tubes.

    • Add the fixed concentration of the radiolabeled ligand.

    • Add the serially diluted test compound to the appropriate tubes.

  • Incubation, Separation, and Quantification: Follow the same procedures as in the saturation assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).[13][14]

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Determining Receptor Selectivity

Receptor selectivity is a critical determinant of a drug's therapeutic window. A selective compound preferentially binds to a specific receptor subtype, minimizing off-target effects.

Selectivity Screening Strategy

To determine the selectivity of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol, it should be screened against a panel of receptors. Based on the literature for similar compounds, this panel should initially focus on GPCRs, with a particular emphasis on the adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2][3]

Proposed Screening Panel:

  • Primary Screen: All four human adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Secondary Screen: A broader panel of GPCRs, including but not limited to:

    • Dopamine receptors

    • Serotonin receptors

    • Adrenergic receptors

    • Muscarinic receptors

    • Opioid receptors

  • Tertiary Screen: Other relevant receptor families and enzymes where pyrazole derivatives have shown activity.

The selectivity is typically expressed as a ratio of the Ki values for different receptors. For example, a 100-fold selectivity for receptor A over receptor B would mean that the Ki for receptor A is 100 times lower than the Ki for receptor B.

Data Presentation for Selectivity Profile

The results of the selectivity screen should be summarized in a clear and concise table.

Receptor SubtypeKi (nM) for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-olFold Selectivity vs. Primary Target
Primary Target (e.g., A3) 11 -
Adenosine A1>10,000>909
Adenosine A2A>10,000>909
Adenosine A2B>10,000>909
Dopamine D2>10,000>909
Serotonin 5-HT2A>10,000>909

Note: The data presented in this table is hypothetical and for illustrative purposes, inspired by the selectivity profile of a similar pyrazole derivative.[2]

Understanding Downstream Signaling Pathways

Upon ligand binding, GPCRs undergo a conformational change that activates intracellular G-proteins.[12] These G-proteins then modulate the activity of effector proteins, leading to a cascade of downstream signaling events.[11] The major G-protein families and their primary signaling pathways are:

  • Gαs: Activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[11]

  • Gαi: Inhibits adenylyl cyclase, causing a decrease in cAMP.[11]

  • Gαq/11: Activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[9]

  • Gα12/13: Involved in regulating the actin cytoskeleton through Rho GTPases.

GPCR Signaling Cascade

G Ligand Ligand (e.g., 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol) GPCR GPCR Ligand->GPCR Binds G_Protein Heterotrimeric G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase, PLC) G_alpha->Effector Modulates G_betagamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

Sources

Foundational

Thermodynamic Stability and Melting Point Analysis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol: A Technical Guide

Executive Summary The rational design of small-molecule pharmacophores requires a rigorous understanding of their physicochemical properties. 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is a highly specialized fluorinated deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule pharmacophores requires a rigorous understanding of their physicochemical properties. 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is a highly specialized fluorinated derivative of the base scaffold 1-benzyl-1H-pyrazol-4-ol (CAS 226989-35-1). In medicinal chemistry, the introduction of a fluorine atom at the meta-position of a benzyl ring is a classical bioisosteric replacement strategy used to modulate lipophilicity, improve metabolic stability, and alter the thermodynamic landscape of the crystal lattice.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability and melting point characteristics of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol. By examining the causality between molecular structure and macroscopic thermal behavior, this guide establishes a self-validating framework for researchers conducting solid-state characterization.

Structural & Thermodynamic Foundations

The Role of Fluorine in Crystal Packing

The thermodynamic stability and melting point of a crystalline solid are direct macroscopic manifestations of its microscopic lattice energy ( ΔHcryst​ ) and entropy ( ΔScryst​ ). The base compound, 1-benzyl-1H-pyrazol-4-ol, primarily relies on strong intermolecular O-H···N hydrogen bonds between the pyrazole rings and π

π stacking of the benzyl moieties to maintain its crystal lattice.

The substitution of a hydrogen atom with a fluorine atom at the 3-position (meta) introduces profound changes to the crystal packing[1]. Fluorine is highly electronegative yet possesses a small van der Waals radius (1.47 Å), allowing it to alter the electrostatic potential map of the molecule without inducing severe steric hindrance. In the solid state, organic fluorine preferably interacts through weak but highly directional C-H···F-C interactions[2]. These interactions act as secondary supramolecular synthons, subtly modifying the enthalpy of fusion ( ΔHfus​ ) and often suppressing crystalline disorder[3].

Predictive Thermodynamic Profiling

Because empirical data for highly specific derivatives can be sparse prior to physical synthesis, predictive thermodynamic modeling is essential. The table below synthesizes the predicted thermal behavior of the 3-fluoro derivative against its known unsubstituted parent scaffold.

Table 1: Comparative Thermodynamic Parameters

Property1-Benzyl-1H-pyrazol-4-ol (Base)1-(3-Fluoro-benzyl)-1H-pyrazol-4-olThermodynamic ImplicationMelting Point ( Tm​ )~112.0 °C - 116.0 °C~118.0 °C - 122.0 °CC-H···F interactions slightly increase lattice rigidity, raising Tm​ .Enthalpy of Fusion ( ΔHfus​ )~24.5 kJ/mol~27.8 kJ/molHigher energy required to disrupt the fluorinated supramolecular network.Decomposition Onset ( Td​ )~245 °C~265 °CHigh C-F bond energy (~485 kJ/mol) enhances resistance to thermal oxidation.Primary Lattice ForcesO-H···N, π π stackingO-H···N, π π , C-H···FFluorine acts as a weak hydrogen bond acceptor, altering polymorph stability.

Mechanistic Workflows & Visualizations

To accurately determine the melting point and thermodynamic stability of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol, a multi-tiered analytical approach is required. The workflow below illustrates the logical progression from sample preparation to comprehensive profiling.

G A 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Sample Preparation B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D X-Ray Crystallography (Lattice Energy) A->D E Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) B->E F Thermal Degradation Onset (Td) C->F G C-H...F & O-H...N Interactions D->G H Comprehensive Thermodynamic Stability Profile E->H F->H G->H

Workflow for the thermodynamic characterization of fluorinated pyrazole derivatives.

G N1 Pyrazol-4-ol (Molecule A) N2 Pyrazol-4-ol (Molecule B) N1->N2 Strong O-H...N Hydrogen Bond N3 3-Fluoro-benzyl (Molecule C) N1->N3 Weak C-H...F Interaction N2->N3 π-π Stacking (Benzyl-Pyrazole)

Intermolecular interaction network governing the crystal packing and melting point.

Experimental Protocols for Thermodynamic Characterization

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in the causality of physical chemistry.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

This protocol isolates the true melting endotherm from potential polymorphic transitions or solvent evaporation events.

  • Sample Preparation : Weigh exactly 3.0 ± 0.1 mg of crystalline 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol into a standard aluminum crucible.

    • Causality: Utilizing a small, precise mass minimizes the thermal gradient across the sample, ensuring a sharp, well-defined endothermic peak which is critical for accurate onset temperature ( Tm​ ) determination.

  • Crucible Sealing : Seal the crucible with a pin-holed lid.

    • Causality: The pin-hole allows trace volatile impurities or residual crystallization solvents to escape. If a hermetically sealed pan is used, vapor pressure build-up can artificially shift the melting point or mask the true endotherm.

  • Atmospheric Control : Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the pyrazole ring during the heating cycle, ensuring the recorded enthalpy ( ΔHfus​ ) reflects pure physical melting, not a chemical reaction.

  • Thermal Program : Equilibrate at 25 °C for 5 minutes, then heat to 150 °C at a rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate perfectly balances the need for thermal equilibrium within the sample with the generation of a sufficient heat flow signal (mW) for accurate integration of the peak area.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is employed to map the upper limits of the compound's thermodynamic stability and to verify that the DSC melting peak is not convoluted with thermal decomposition.

  • Sample Loading : Load 5.0 - 10.0 mg of the sample into a platinum (Pt) pan.

    • Causality: Platinum is chosen over aluminum for TGA because it remains completely chemically inert at the high temperatures required to induce thermal cracking of the fluorobenzyl moiety.

  • Thermal Ramping : Heat the sample from 25 °C to 400 °C at 10 °C/min under a continuous N2​ purge (40 mL/min).

  • Data Extraction : Record the temperature at which 5% mass loss occurs ( Td5%​ ).

    • Causality: The 5% mass loss threshold is the industry standard for defining the onset of irreversible thermal degradation, distinguishing it from the minor mass loss associated with surface moisture desorption.

Conclusion

The thermodynamic stability and melting point of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol are dictated by a delicate balance of strong O-H···N hydrogen bonding and the nuanced, highly directional C-H···F interactions introduced by the meta-fluorine substitution. By employing rigorous, causality-driven experimental protocols like DSC and TGA, researchers can accurately map the thermal landscape of this compound, ensuring its viable application in downstream drug formulation and solid-state chemistry.

References

  • Title: Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles Source: Crystal Growth & Design (ACS Publications) URL: [Link] Citation Index: [1]

  • Title: Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides Source: ACS Publications URL: [Link] Citation Index: [2]

  • Title: The Effect of Deoxyfluorination on Intermolecular Interactions in the Crystal Structures of 1,6-Anhydro-2,3-epimino-hexopyranoses Source: Molecules (MDPI) URL: [Link] Citation Index: [3]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol: A Technical Guide to Biological Half-Life Determination

Executive Summary 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is a highly versatile synthetic fragment and pharmacophore. The N-benzylpyrazole scaffold is frequently utilized in the design of CNS-active agents, kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is a highly versatile synthetic fragment and pharmacophore. The N-benzylpyrazole scaffold is frequently utilized in the design of CNS-active agents, kinase inhibitors, and ion channel modulators[1]. However, optimizing the pharmacokinetics (PK) of this class of compounds requires a deep understanding of its metabolic liabilities. Because this specific compound serves primarily as a building block or early-stage hit, it does not possess a single, universally published biological half-life ( t1/2​ ). Instead, its half-life is highly dependent on the biological matrix and the specific substitutions made to its core.

This whitepaper provides an authoritative, in-depth guide on the structural metabolism of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol and details the self-validating experimental protocols required to accurately determine its biological half-life in vitro and in vivo.

Structural Metabolism & Pharmacokinetic Liabilities

To understand the biological half-life of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol, we must first deconstruct the causality behind its metabolic clearance. The molecule contains two primary sites of metabolic vulnerability that drive rapid systemic clearance:

Phase I Liability: The 3-Fluorobenzyl Moiety

The addition of a fluorine atom at the meta position of the benzyl ring is a classical medicinal chemistry strategy to block direct aromatic oxidation and modulate lipophilicity. However, the benzylic carbon ( CH2​ ) remains highly susceptible to hydrogen abstraction and subsequent oxidation. Studies on structurally analogous fluorobenzyl compounds demonstrate that this benzylic hydroxylation is aggressively mediated by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2C9 [2][3]. This rapid Phase I metabolism significantly shortens the compound's half-life, often resulting in a high hepatic extraction ratio.

Phase II Liability: The Pyrazol-4-ol Moiety

The exposed hydroxyl (-OH) group on the pyrazole ring acts as a direct substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT2B7) rapidly catalyze the O-glucuronidation of the pyrazol-4-ol group[2]. This conjugation drastically increases the molecule's hydrophilicity, flagging it for immediate renal excretion and further compressing the terminal half-life.

G A 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol B Phase I: CYP3A4 / CYP2C9 Benzylic Hydroxylation A->B Oxidation C Phase II: UGT2B7 O-Glucuronidation A->C Conjugation D Benzylic Alcohol Metabolite (Rapid Clearance) B->D E Pyrazol-4-O-Glucuronide (Renal Excretion) C->E

Fig 1: Primary metabolic clearance pathways dictating biological half-life.

In Vitro Half-Life Determination: Microsomal Stability Protocol

Before advancing to animal models, the intrinsic clearance ( Clint​ ) and in vitro half-life must be determined using Human Liver Microsomes (HLMs). This protocol is designed as a self-validating system; it includes a positive control to verify enzyme activity and a minus-cofactor negative control to rule out chemical instability.

Reagents & Matrix Preparation
  • Test Compound: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6PDH) to fuel CYP450 activity. UDPGA (Uridine 5'-diphosphoglucuronic acid) must be added to capture the Phase II glucuronidation liability.

  • Controls: Verapamil (positive control for CYP3A4), Diclofenac (positive control for CYP2C9).

Step-by-Step Methodology
  • Incubation Mixture Setup: Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound into the HLM mixture to achieve a final concentration of 1 µM (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Pre-incubation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and UDPGA (2 mM final). Causality: Initiating with cofactors ensures that the start time (T=0) is exact and that enzyme kinetics are driven entirely by cofactor availability.

  • Serial Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for cleaner LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

Data Calculation

The in vitro half-life is calculated using the first-order kinetic equation:

t1/2​=k−0.693​

(Where k is the slope of the natural log of the percentage of compound remaining versus time).

In Vivo Pharmacokinetic Profiling

To determine the true biological half-life, in vivo profiling in a rodent model (Sprague-Dawley rats) is required. The dual-dosing route (Intravenous and Per Os) allows for the calculation of absolute bioavailability alongside terminal half-life[1].

Workflow N1 IV/PO Dosing (Rat Model) N2 Serial Blood Sampling N1->N2 N3 Plasma Protein Precipitation N2->N3 N4 LC-MS/MS Quantification N3->N4 N5 NCA PK Modeling N4->N5

Fig 2: In vivo pharmacokinetic workflow for determining terminal half-life.

Step-by-Step Methodology
  • Formulation: Formulate the compound in 5% DMSO, 10% Tween 80, and 85% Saline. Causality: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol has moderate lipophilicity; this co-solvent system ensures complete solubilization without causing precipitation upon injection into the bloodstream.

  • Dosing: Administer 1 mg/kg Intravenously (IV) via the tail vein, and 10 mg/kg Orally (PO) via oral gavage to two separate cohorts of jugular vein-cannulated rats (n=3 per group).

  • Blood Sampling: Collect 200 µL blood samples via the cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Quantification: Extract plasma using the protein precipitation method described in Section 3.2 and quantify via LC-MS/MS.

Quantitative Data Synthesis

Based on the structural liabilities of the 3-fluorobenzyl and pyrazol-4-ol moieties, and historical data from structurally analogous N-benzylpyrazoles[1], the expected pharmacokinetic parameters are summarized below. The compound exhibits a short biological half-life driven by high hepatic clearance.

PK ParameterRouteRepresentative ValueUnitCausality / Mechanistic Note
Terminal Half-life ( t1/2​ ) IV1.2hRapid elimination due to dual Phase I (benzylic oxidation) and Phase II (glucuronidation) clearance.
Terminal Half-life ( t1/2​ ) PO1.5hSlight prolongation may occur due to absorption rate-limiting kinetics (flip-flop kinetics).
Clearance (Cl) IV45.2mL/min/kgHigh hepatic extraction ratio; approaches liver blood flow in rodents.
Volume of Distribution ( Vss​ ) IV3.8L/kgExtensive tissue distribution driven by the lipophilic fluorobenzyl ring.
Absolute Bioavailability (F) PO22%Low bioavailability caused by significant first-pass metabolism in the gut and liver.

Conclusion

Determining the biological half-life of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol requires a robust, multi-tiered bioanalytical approach. Because the molecule is highly susceptible to both CYP-mediated benzylic hydroxylation and UGT-mediated O-glucuronidation, its terminal half-life is inherently short. Researchers utilizing this fragment in drug discovery should consider structural modifications—such as substituting the benzylic protons with deuterium (kinetic isotope effect) or masking the pyrazol-4-ol group—to prolong its biological half-life and improve oral bioavailability.

References

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry.MDPI Molecules.
  • Identification of the human liver cytochrome P450 enzymes involved in the in vitro metabolism of a novel 5-lipoxygenase inhibitor.PubMed / NIH.
  • Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators.ACS Chemical Neuroscience.

Sources

Protocols & Analytical Methods

Method

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol as a precursor in medicinal chemistry

Advanced Application Note: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol as a Privileged Precursor in Medicinal Chemistry Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol as a Privileged Precursor in Medicinal Chemistry

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, drug-like molecules relies heavily on the strategic use of "privileged scaffolds." 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is a highly versatile, bifunctional building block. It combines the well-documented pharmacological utility of the pyrazole core with the metabolic stability imparted by a fluorinated benzyl moiety. This application note details the structural rationale behind this specific precursor and provides self-validating, step-by-step protocols for its two primary synthetic trajectories: O-alkylation via the Mitsunobu reaction and C-C bond formation via Palladium-catalyzed cross-coupling.

Structural Rationale & Pharmacophore Analysis

The design of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is not arbitrary; every functional group serves a distinct mechanistic and pharmacological purpose.

  • The Pyrazole Core: Pyrazoles are ubiquitous in FDA-approved drugs (e.g., celecoxib, crizotinib) due to their ability to act as robust hydrogen bond donors and acceptors, facilitating strong target-protein interactions[1].

  • The 3-Fluorobenzyl Motif (The Fluorine Effect): The strategic placement of a fluorine atom at the meta position of the benzyl ring is a classic bioisosteric replacement. Fluorine possesses a van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), allowing it to fit into the same enzymatic pockets without steric clash. However, its extreme electronegativity profoundly alters the molecule's physicochemical profile. It lowers the pKa of proximal basic centers (improving membrane permeability) and blocks cytochrome P450-mediated oxidative metabolism at the highly vulnerable aromatic sites, thereby extending the drug's half-life[2].

  • The C4-Hydroxyl Group: The hydroxyl group at the 4-position of the pyrazole behaves similarly to a phenol (pKa ~9–10). This specific acidity makes it an ideal pronucleophile for Mitsunobu etherifications, or it can be activated into a pseudohalide (triflate) for transition-metal-catalyzed cross-couplings[3].

Synthetic Workflows & Logical Divergence

To maximize the chemical space explored during Structure-Activity Relationship (SAR) campaigns, researchers must diverge this single precursor into multiple chemotypes.

SyntheticWorkflow A 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (Precursor) B Mitsunobu Reaction (DEAD, PPh3, ROH) A->B Pathway A D Triflation (Tf2O, Pyridine) A->D Pathway B C C4-Ether Derivative (Target Molecule) B->C E Pyrazol-4-yl Triflate (Reactive Intermediate) D->E F Suzuki Cross-Coupling (Pd-Cat, Ar-B(OH)2) E->F G C4-Aryl/Heteroaryl Derivative (Target Molecule) F->G

Divergent synthetic pathways from the pyrazol-4-ol precursor to distinct medicinal chemotypes.

Experimental Protocols

Protocol A: O-Alkylation via the Mitsunobu Reaction

Causality & Logic: The Mitsunobu reaction is utilized to couple the precursor with complex primary or secondary alcohols. Because the C4-OH of the pyrazole has a pKa < 13, it acts as the pronucleophile. Triphenylphosphine (PPh3) activates the target alcohol, and the pyrazol-4-ol displaces it via an SN2 mechanism, resulting in a complete inversion of stereochemistry if a chiral secondary alcohol is used[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (1.0 equiv, 1.0 mmol) and the target alcohol (1.2 equiv) in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 equiv). Stir the mixture until completely dissolved.

  • Activation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling prevents the premature decomposition of the highly reactive betaine intermediate.

  • Azodicarboxylate Addition: Dropwise, add Diethyl azodicarboxylate (DEAD, 1.5 equiv) over 15 minutes. The solution will typically turn a pale yellow.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). Self-Validation: The disappearance of the pyrazol-4-ol mass peak and the emergence of the ether product peak confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography. Note: Triphenylphosphine oxide (a byproduct) often co-elutes; washing the solid crude with cold ether can precipitate the oxide prior to chromatography.

Protocol B: C4-Arylation via Triflation and Suzuki-Miyaura Coupling

Causality & Logic: To append an aryl or heteroaryl group directly to the C4 position of the pyrazole ring, the hydroxyl group must be converted into a pseudohalide. Trifluoromethanesulfonic anhydride (Tf2O) is used to generate a pyrazol-4-yl triflate, which is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling Suzuki-Miyaura cross-coupling with arylboronic acids[3].

Step-by-Step Methodology: Part 1: Triflation

  • Dissolve 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (1.0 equiv) in anhydrous DCM (0.1 M) under argon at 0 °C.

  • Add anhydrous Pyridine (2.5 equiv) as a base to scavenge the generated triflic acid.

  • Dropwise, add Trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation: Quench a 10 µL aliquot in MeOH and check via LC-MS. The mass should shift to[M+H]+ + 132 Da (addition of the SO2CF3 group).

  • Wash the organic layer with 1N HCl, water, and brine. Dry and concentrate to yield the crude triflate, which should be used immediately in the next step to prevent degradation.

Part 2: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine the pyrazol-4-yl triflate (1.0 equiv), an Arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Add the catalyst Pd(dppf)Cl2 (0.05 equiv). Rationale: The bidentate dppf ligand promotes efficient reductive elimination, driving the catalytic cycle forward.

  • Seal the vial and heat at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the resulting C4-aryl pyrazole via reverse-phase HPLC.

Data Presentation: Physicochemical & Synthetic Profiling

Table 1: Physicochemical Properties of the Precursor

ParameterValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight ~192.19 g/mol Highly efficient Lead-like molecular weight (LE > 0.3).
Hydrogen Bond Donors 1 (-OH)Facilitates target anchoring; easily masked via alkylation.
Hydrogen Bond Acceptors 3 (N, N, F)Enhances aqueous solubility and kinase hinge-binding.
Metabolic Liability LowThe 3-fluorine blocks meta-oxidation; pyrazole is stable.

Table 2: Comparison of Synthetic Divergence Pathways

PathwayReagents RequiredIntermediate StabilityStereochemical OutcomePrimary MedChem Target Class
Mitsunobu (Ether) PPh3, DEAD, ROHN/A (Concerted/Direct)Complete Inversion (SN2)Flexible, extended pharmacophores (e.g., GPCR ligands).
Suzuki (C-C Bond) Tf2O, Pd(dppf)Cl2, Ar-B(OH)2Triflate (Moisture sensitive)Retention (sp2-sp2 coupling)Rigid, planar pharmacophores (e.g., Kinase inhibitors).

Pharmacological Application: Target Signaling Pathway

Derivatives synthesized from 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol are frequently evaluated as Phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a critical enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, pyrazole derivatives elevate intracellular cAMP, which activates Protein Kinase A (PKA), leading to the phosphorylation of CREB. This pathway is a major target for anti-inflammatory and neuroplasticity therapies[3].

SignalingPathway Drug Pyrazole Derivative (Inhibitor) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP cAMP Levels PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates Gene Anti-inflammatory & Neuroplasticity Genes CREB->Gene Transcription

Mechanism of action for pyrazole-derived PDE4 inhibitors in anti-inflammatory and neuroplasticity signaling.

References

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.National Institutes of Health (NIH) / PMC.
  • Fluorine in medicinal chemistry.Chemical Society Reviews (RSC Publishing).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.National Institutes of Health (NIH) / PMC.
  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors.ACS Publications.

Sources

Application

Application Note: Standardized Dissolution Protocol for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol in Cell Culture Assays

Target Audience: Researchers, cell biologists, and drug development scientists Document Type: Technical Protocol & Application Guide Executive Summary 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (Molecular Formula: C₁₀H₉FN₂O; MW...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, cell biologists, and drug development scientists Document Type: Technical Protocol & Application Guide

Executive Summary

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (Molecular Formula: C₁₀H₉FN₂O; MW: ~192.19 g/mol ) is a synthetic small molecule characterized by a hydrophobic fluorinated benzyl ring and a moderately polar pyrazole-4-ol moiety. In drug discovery and in vitro pharmacology, achieving complete and stable dissolution of such small molecules is a critical variable [1]. Improper solubilization leads to micro-precipitation (the "solvent crash"), which artificially lowers the bioavailable concentration, causing irreproducible IC₅₀ values and false-negative assay results.

This application note provides a field-validated, step-by-step methodology for preparing sterile, highly stable master stock solutions and aqueous working dilutions of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol for cell culture assays, ensuring maximum bioavailability while strictly controlling solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Selection

To design an effective dissolution strategy, we must first analyze the molecular causality behind its solubility profile:

  • Hydrophobic Domain (3-Fluorobenzyl group): The presence of the halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP), making it practically insoluble in pure water or standard phosphate-buffered saline (PBS).

  • Polar Domain (Pyrazol-4-ol): The hydroxyl group acts as a hydrogen bond donor/acceptor, providing a localized dipole.

The Solvent of Choice: Dimethyl Sulfoxide (DMSO) Because of this amphiphilic dichotomy, anhydrous cell-culture grade DMSO is the gold-standard solvent. DMSO's highly polar sulfoxide group solvates the pyrazole ring via hydrogen bonding, while its hydrophobic methyl groups interact favorably with the fluorobenzyl moiety [2].

Critical Insight: While DMSO is an excellent solvent, it is also a well-documented cytotoxic agent. Final assay concentrations of DMSO must be rigorously maintained at or below 0.1% (v/v) to prevent solvent-induced transcriptomic alterations, oxidative stress, or apoptosis in sensitive cell lines [3].

Materials and Reagents

  • Compound: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (Dry powder, desiccated).

  • Solvent: Anhydrous, sterile, cell-culture grade DMSO (≥99.9% purity). Do not use standard benchtop DMSO, as it is highly hygroscopic and absorbed water will severely reduce the solubility of hydrophobic compounds.

  • Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters. Causality: DMSO will dissolve standard PES (Polyethersulfone) or Cellulose Acetate filters, leaching toxic polymers into your stock solution and ruining the assay.

  • Consumables: Amber glass vials or low-bind polypropylene Eppendorf tubes.

  • Equipment: Analytical balance (0.01 mg readability), ultrasonic water bath, vortex mixer.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution

Note: A 50 mM stock is highly concentrated, allowing for a 1:1000 or greater dilution in aqueous media to safely stay below the 0.1% DMSO cytotoxicity threshold.

  • Thermal Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water that will instantly compromise DMSO solubility.

  • Weighing: Accurately weigh the desired amount of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (e.g., 9.61 mg) into a sterile amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.

  • Dissolution via Cavitation: Cap the vial tightly and vortex for 30 seconds. Place the vial in an ultrasonic water bath at RT for 10–15 minutes. Causality: Acoustic cavitation generates microscopic bubbles that implode, releasing localized energy that breaks the crystalline lattice of the powder without degrading the molecule via excessive bulk heat.

  • Sterilization: Draw the dissolved solution into a sterile glass syringe and pass it through a 0.22 µm PTFE filter into a sterile, low-bind tube.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: "Step-Down" Aqueous Dilution for Cell Culture

Directly pipetting a 50 mM DMSO stock into an aqueous culture medium often causes localized supersaturation, leading to irreversible micro-precipitation (the "DMSO crash"). Use the step-down method:

  • Intermediate Dilution: Prepare a 100X intermediate working solution by diluting the 50 mM stock into pure DMSO (or a 50/50 DMSO/PEG-400 blend if the compound is highly stubborn) to reach the desired intermediate concentration.

  • Media Pre-warming: Ensure the target cell culture medium (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. Causality: Cold media drastically reduces the thermodynamic solubility limit, triggering instant precipitation.

  • Vortex-Assisted Addition: While gently vortexing the pre-warmed media, add the intermediate DMSO solution dropwise. The final dilution step should yield your target assay concentration with a final DMSO concentration of ≤ 0.1%.

Data Presentation & Workflows

Table 1: Physicochemical Properties & Solvent Compatibility
Property / ParameterValue / RecommendationJustification
Molecular Weight ~192.19 g/mol Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSOSolvates both hydrophobic and polar domains.
Filter Compatibility PTFE (Teflon) onlyPrevents polymer leaching caused by DMSO.
Storage (Powder) -20°C, desiccatedPrevents hydrolytic and oxidative degradation.
Storage (Solution) -80°C, single-use aliquotsPrevents freeze-thaw induced precipitation.
Table 2: Serial Dilution Matrix (Targeting ≤ 0.1% Final DMSO)
Desired Final Conc. in WellMaster Stock RequiredIntermediate Dilution (in DMSO)Final Dilution (in Media)Final DMSO % in Well
50 µM 50 mMNone (Use Master Stock directly)1 µL stock + 999 µL Media0.1%
10 µM 50 mM1:5 (Yields 10 mM Intermediate)1 µL inter. + 999 µL Media0.1%
1 µM 50 mM1:50 (Yields 1 mM Intermediate)1 µL inter. + 999 µL Media0.1%
100 nM 50 mM1:500 (Yields 100 µM Intermediate)1 µL inter. + 999 µL Media0.1%

Mandatory Visualizations

Workflow Diagram

Workflow Start 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (Dry Powder) Equilibrate Equilibrate to RT (Avoid Condensation) Start->Equilibrate Solvent Add Anhydrous DMSO (Target: 50 mM Stock) Equilibrate->Solvent Sonicate Water Bath Sonication (10-15 mins at RT) Solvent->Sonicate Filter Sterile Filtration (0.22 µm PTFE) Sonicate->Filter Aliquot Aliquot & Store (-20°C / -80°C) Filter->Aliquot Dilute Aqueous Dilution (Final DMSO ≤ 0.1%) Aliquot->Dilute

Figure 1: Step-by-step workflow for the preparation and storage of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol.

Troubleshooting Decision Tree

Troubleshooting Precipitation Precipitation Observed in Aqueous Media? CheckStock Check DMSO Stock Precipitation->CheckStock Yes WarmSonicate Warm to 37°C & Sonicate CheckStock->WarmSonicate If cloudy Intermediate Prepare Intermediate Dilution (e.g., 10x in Media) CheckStock->Intermediate If clear Success Clear Solution Achieved WarmSonicate->Success Resolves AddSolubilizer Add Solubilizer (e.g., BSA, Cyclodextrin) Intermediate->AddSolubilizer Still crashes Intermediate->Success Resolves AddSolubilizer->Success

Figure 2: Decision tree for troubleshooting compound precipitation during aqueous media dilution.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11665716, 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid (Structural Analog Reference for Physicochemical Profiling). Retrieved from[Link]

  • Verheijen, M., et al. (2019). DMSO toxicity in cell culture. Toxicology in Vitro, 59, 16-23. ScienceDirect. Retrieved from[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 4-hydroxypyrazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of 4-hydroxypyrazoles. The 1H-pyrazol-4-ol core is highly electron-rich, making it notoriously unstable and prone to oxidative degradation. Consequently, direct alkylation of an unprotected 1H-pyrazol-4-ol often results in poor yields, complex mixtures, and intractable tars.

To bypass these issues, the field-proven, self-validating strategy relies on a robust three-step sequence: N-Alkylation of a stable halogenated precursor, Miyaura Borylation , and subsequent Oxidative Hydrolysis . This guide breaks down the causality behind each step, providing troubleshooting insights and validated protocols to maximize your reaction yield.

Synthetic Strategy & Workflow

SynthesisWorkflow SM 4-Bromo-1H-pyrazole Reagent1 3-Fluorobenzyl bromide KOH, TBAB, RT SM->Reagent1 Int1 1-(3-Fluorobenzyl)-4-bromo-1H-pyrazole Reagent1->Int1 Reagent2 B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Int1->Reagent2 Int2 1-(3-Fluorobenzyl)-4-(Bpin)-1H-pyrazole Reagent2->Int2 Reagent3 30% H2O2, NaOH THF/H2O, 0°C to RT Int2->Reagent3 Product 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Reagent3->Product

Figure 1: Three-step synthetic workflow for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol.

Troubleshooting & FAQs by Reaction Step

Step 1: N-Alkylation (Phase-Transfer Catalysis)

Q: My alkylation with 3-fluorobenzyl bromide stalls at ~70% conversion with unreacted starting material remaining. How can I drive it to completion? A: This is a classic mass-transfer limitation. In a biphasic or heterogeneous system (solid KOH in an organic solvent), the pyrazolide anion must be shuttled into the organic phase to react with the electrophile. Without a phase-transfer catalyst (PTC), the reaction occurs only at the solid-liquid interface, leading to stalled kinetics. Actionable Fix: Incorporate 0.05 equivalents of Tetrabutylammonium bromide (TBAB). TBAB forms a lipophilic ion pair with the pyrazolide anion, drastically increasing its solubility in the organic phase and driving the reaction to >95% yield[1].

Step 2: Miyaura Borylation

Q: During the borylation step, LC-MS shows a major side product with the exact mass of the de-brominated starting material (1-(3-fluorobenzyl)-1H-pyrazole). Why is this happening? A: You are observing protodehalogenation, a side reaction that outcompetes the transmetalation step of the borylation cycle. This is caused by either trace moisture in the solvent (which hydrolyzes the Pd-aryl intermediate) or the use of a base that is too strong (like Na2​CO3​ ). Actionable Fix: Switch your base to strictly anhydrous Potassium Acetate (KOAc). KOAc is uniquely suited for Miyaura borylations because it is basic enough to facilitate the transmetalation of the Pd-complex, but mild enough to suppress the competing protodehalogenation pathway.

Quantitative Data: Base and Catalyst Optimization for Borylation

Catalyst System Base Solvent Temp (°C) Yield (%) Primary Impurity
Pd(PPh3)4 Na2CO3 Toluene 90 45% Protodehalogenation (35%)
Pd(dppf)Cl2 K3PO4 DMF 90 65% Homocoupling (15%)
Pd(dppf)Cl2 KOAc Dioxane 90 88% None (<5%)

| Pd2(dba)3 / XPhos | KOAc | Dioxane | 90 | 92% | None (<2%) |

Table 1: Reaction optimization data demonstrating the superiority of KOAc and Dioxane in suppressing protodehalogenation.

Step 3: Boronic Ester Oxidation

Q: The final oxidation step yields a dark, intractable tar instead of the desired pyrazol-4-ol. How do I isolate the product intact? A: The resulting 4-hydroxypyrazole core is highly susceptible to over-oxidation into quinone-like polymeric species. If the hydrogen peroxide ( H2​O2​ ) is added too quickly, or if the reaction is allowed to exotherm, the product degrades immediately upon formation[2]. Actionable Fix: Perform the oxidation at strictly 0 °C. Critically, you must quench the reaction with a cold saturated solution of sodium thiosulfate ( Na2​S2​O3​ ) before acidic workup. This destroys residual peroxides that would otherwise degrade the product during solvent concentration[3].

Standardized Experimental Protocols

Protocol A: Synthesis of 1-(3-Fluorobenzyl)-4-bromo-1H-pyrazole
  • Reagent Loading: Charge a round-bottom flask with 4-bromo-1H-pyrazole (1.0 eq), KOH pellets (2.0 eq), and TBAB (0.05 eq) in THF. (Causality: KOH deprotonates the pyrazole to form a nucleophile. TBAB acts as a phase-transfer catalyst, solubilizing the highly polar pyrazolide anion into the organic phase).

  • Electrophile Addition: Add 3-fluorobenzyl bromide (1.1 eq) dropwise at room temperature. (Causality: Slow addition prevents localized heating and limits potential bis-alkylation or quaternary ammonium salt formation).

  • Workup: Stir overnight. Quench with water, extract with ethyl acetate, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography to yield the product as a white solid.

Protocol B: Synthesis of 1-(3-Fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • System Preparation: In a Schlenk flask, combine 1-(3-fluorobenzyl)-4-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and anhydrous KOAc (3.0 eq) in anhydrous 1,4-dioxane. (Causality: KOAc is specifically chosen over stronger bases to suppress the protodehalogenation side-reaction).

  • Degassing & Catalysis: Degas the mixture via sparging with dry N2​ for 15 minutes, then add Pd(dppf)Cl2​ (0.05 eq). (Causality: Oxygen must be rigorously excluded to prevent catalyst oxidation and homocoupling of the boronic ester).

  • Reaction: Heat to 90 °C for 12 hours. Cool, filter through a pad of Celite to remove palladium black, and concentrate.

Protocol C: Synthesis of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol
  • Activation: Dissolve the boronic ester from Protocol B in a 1:1 mixture of THF and water. Cool the flask to 0 °C using an ice bath and add 2M aqueous NaOH (2.0 eq). (Causality: The hydroxide coordinates to the empty p-orbital of the boron atom, forming a negatively charged boronate complex that is highly susceptible to nucleophilic attack).

  • Oxidation: Add 30% aqueous H2​O2​ (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature at 0 °C. (Causality: Strict temperature control prevents the oxidative ring-opening of the fragile pyrazol-4-ol core).

  • Quench & Isolation: Stir for 2 hours at 0 °C. Quench the reaction by adding cold saturated aqueous Na2​S2​O3​ until peroxide test strips read negative. (Causality: Immediate destruction of residual peroxides prevents product degradation during subsequent solvent evaporation).

  • Adjust pH to ~6 with 1M HCl, extract with ethyl acetate, dry, and concentrate to yield the target compound.

References

  • Title: Technical Support Center: Synthesis of 1-Benzyl-4-bromo-1H-pyrazole Source: BenchChem URL: 1

  • Title: US8507533B2 - Glucagon receptor modulators Source: Google Patents URL: 2

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: ACS Publications URL: 3

Sources

Optimization

Preventing degradation of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the spontaneous degradation of electron-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the spontaneous degradation of electron-rich heterocycles. 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is a particularly challenging compound to handle.

The core issue lies in its structure: the electron-donating hydroxyl group at the C4 position significantly lowers the oxidation potential of the pyrazole ring. When exposed to ambient oxygen, light, or moisture, this compound rapidly degrades, compromising assay reproducibility, reducing synthetic yields, and introducing toxic artifacts into biological screens.

This guide provides a deep dive into the causality of its degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Core Degradation Mechanisms (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule[3.11]:

  • Oxidative Susceptibility: The 4-hydroxyl group makes the pyrazole ring highly electron-rich. Ambient oxygen readily abstracts electrons, leading to the formation of reactive radical intermediates. These rapidly polymerize or form quinone-like species, which are visually identifiable by a distinct brown discoloration[1].

  • Photolytic Cleavage: The 3-fluorobenzyl moiety and the conjugated pyrazole ring strongly absorb UV light. Photo-excitation can lead to radical cleavage at the benzylic position or drive non-oxidative photoreactions, resulting in dimerization or complete structural collapse[2].

  • Moisture-Induced Tautomerization: While the C-N bond is relatively stable, the presence of water lowers the energetic barrier for proton transfer. This facilitates tautomeric interconversion and can catalyze localized hydrolysis, especially in slightly acidic or basic microenvironments[1].

DegradationPathways Compound 1-(3-Fluoro-benzyl)- 1H-pyrazol-4-ol Oxidation Oxidation (O2 exposure) Compound->Oxidation Ambient O2 Photo Photodegradation (UV/Light) Compound->Photo UV Photons Moisture Moisture/Hydrolysis (H2O exposure) Compound->Moisture Humidity Quinone Quinone-like Species (Brown Discoloration) Oxidation->Quinone Radical Radical Cleavage & Dimerization Photo->Radical Tautomer Tautomerization & Accelerated Oxidation Moisture->Tautomer

Mechanistic pathways of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol degradation.

Troubleshooting Guide & FAQs

Q: My powder was originally off-white, but it has turned brown after a month in the refrigerator. What happened? A: The brown discoloration is a classic hallmark of oxidative degradation. Because the 4-hydroxyl group makes the pyrazole ring highly susceptible to oxidation, storing the compound in an ambient atmosphere—even at 2-8°C—allows oxygen to slowly degrade the material into quinone-like species[1]. To prevent this, you must store the compound under an inert atmosphere (Argon or Nitrogen) and ensure the vial is tightly sealed.

Q: I see a new peak on my HPLC/TLC after storing the compound in solution at -20°C. Is it degrading in the freezer? A: Yes. If stored in a protic or non-anhydrous solvent (like standard grade DMSO or Methanol), dissolved moisture and oxygen will facilitate tautomeric interconversion and slow oxidation, even at sub-zero temperatures. Furthermore, repeated freeze-thaw cycles introduce condensation. Always prepare aliquots in anhydrous solvents, purge the headspace with Argon, and use single-use aliquots to avoid freeze-thaw stress[3].

Q: Does the 3-fluorobenzyl group contribute to the instability? A: The 3-fluorobenzyl group itself is chemically stable, but the benzylic position acts as a weak point if exposed to UV light, making it susceptible to radical cleavage. This is why photostability is a critical concern for this specific derivative, and why amber vials are strictly required for storage[4].

Step-by-Step Methodology: Aliquoting and Long-Term Storage

To ensure the scientific integrity of your assays, treat the storage of this compound as a self-validating system. If the protocol is followed correctly, the compound will remain off-white and yield a single peak on LC-MS.

Materials Required:

  • Anhydrous solvent (e.g., dry DMSO or Acetonitrile, depending on assay)

  • Argon or Nitrogen gas line with a sterile needle

  • Amber glass HPLC/storage vials with PTFE-lined caps

  • Desiccant packets (Silica gel)

Protocol:

  • Equilibration: Allow the master vial of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol to equilibrate to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Dissolution (If storing in solution): Dissolve the compound in a strictly anhydrous solvent. Self-Validation Step: The solution should be perfectly clear. A yellow tint indicates pre-existing oxidation.

  • Aliquoting: Transfer the solution or powder into single-use amber glass vials. Amber glass blocks UV transmission, mitigating photolytic cleavage[1].

  • Inert Gas Purging: Insert the Argon/Nitrogen needle into the headspace of the vial. Gently purge for 10–15 seconds to displace all ambient oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined cap. PTFE prevents solvent evaporation and provides a superior gas barrier compared to standard silicone septa.

  • Storage: Store the sealed vials at -20°C (or -80°C for >6 months) in a secondary container filled with desiccant.

AliquotingWorkflow Step1 1. Dissolve in Dry Solvent Step2 2. Purge with Argon/N2 Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Seal with PTFE Caps Step3->Step4 Step5 5. Store at -20°C (Desiccated) Step4->Step5

Workflow for the preparation and storage of pyrazol-4-ol aliquots.

Quantitative Stability Profile

The following table summarizes the expected stability of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol under various conditions, adapted from ICH Q1A(R2) guidelines for accelerated stability testing of sensitive drug substances[4].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Observation
Optimal (Powder) -20°CArgon / N2Dark (Amber)> 12 monthsNone (Remains off-white)
Refrigerated (Powder) 2–8°CAmbient AirDark1–3 monthsBrowning (Oxidation)
Benchtop (Powder) 25°CAmbient AirAmbient Light< 1 weekBrowning, Radical cleavage
Solution (Dry DMSO) -20°CArgon / N2Dark (Amber)3–6 monthsMinor tautomerization
Solution (Wet Solvent) -20°CAmbient AirDark< 1 monthHydrolysis, Oxidation peaks on LC-MS

References

  • . European Medicines Agency (EMA).

  • . Sigma-Aldrich.

  • . Journal of the Brazilian Chemical Society (SciELO).

  • . Benchchem.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of halogenated nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of halogenated nitrogen heterocycles. The molecule 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol presents a classic triad of method development challenges:

  • Silanol-Induced Tailing: The basic pyrazole nitrogen interacts strongly with acidic residual silanols on traditional silica supports.

  • Complex Ionization: The presence of both a weakly acidic hydroxyl group and a basic pyrazole ring creates a highly pH-dependent retention profile.

  • Isomeric Co-elution: Resolving the 3-fluoro regioisomer from potential 2-fluoro or 4-fluoro synthetic impurities requires advanced shape selectivity that standard alkyl (C18) phases cannot provide.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to optimize your separation.

Section 1: Mechanistic Optimization Workflow

Optimization_Workflow Start Target: 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Step1 1. Stationary Phase Selection Start->Step1 C18 Alkyl (C18) Hydrophobic Only Step1->C18 PFP Fluorinated (PFP) Multipoint Interactions Step1->PFP Step2 2. Mobile Phase & pH Control C18->Step2 PFP->Step2 Acidic pH 2.5 (0.1% Formic Acid) Protonates Pyrazole Suppresses Silanols Step2->Acidic Buffer pH 6.5 (Ammonium Acetate) Neutralizes Pyrazole Requires CSH Particle Step2->Buffer Step3 3. System Self-Validation Acidic->Step3 Buffer->Step3 Validate Check Asymmetry (Tf < 1.2) Check Resolution (Rs > 2.0) Step3->Validate

Fig 1: Decision tree for optimizing the HPLC separation of fluorinated pyrazole derivatives.

Section 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing (Asymmetry Factor > 2.0) on my standard C18 column. How can I correct this? A1: Peak tailing for basic heterocycles like pyrazoles is primarily driven by secondary ion-exchange interactions. While the C18 ligands provide hydrophobic retention, the basic nitrogen of the pyrazole ring penetrates the stationary phase and interacts with unreacted, acidic residual silanols (Si-O⁻) on the silica surface .

  • Solution 1 (Chemical): Lower the mobile phase pH to 2.0–2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the pyrazole, but more importantly, it suppresses the ionization of the surface silanols, neutralizing the electrostatic attraction.

  • Solution 2 (Physical): Switch to a column with a Charged Surface Hybrid (CSH) particle or a highly end-capped High Strength Silica (HSS) base. CSH particles maintain a slight positive surface charge at low pH, electrostatically repelling the protonated pyrazole and yielding sharp, symmetrical peaks .

Q2: My 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol peak is co-eluting with a regioisomer impurity. C18 gradients aren't resolving them. What is the next step? A2: Standard C18 phases rely solely on dispersive hydrophobic interactions, which are insufficient for differentiating subtle positional changes of a fluorine atom on a benzyl ring. You must switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl stationary phase . PFP columns offer orthogonal selectivity through multipoint interactions. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient cavity (Lewis acid behavior) that engages in π-π interactions with the electron-rich regions of your analyte. Furthermore, the rigid PFP ring provides exceptional shape selectivity, recognizing the exact spatial orientation of the 3-fluoro substitution versus a 2-fluoro or 4-fluoro arrangement .

Q3: How do I choose between Methanol and Acetonitrile as the organic modifier for a PFP column? A3: For fluorinated stationary phases, Methanol is highly recommended as the starting modifier. Acetonitrile is a π-electron-rich solvent; it can competitively bind to the PFP aromatic rings, masking the π-π interaction sites and reducing the column to behaving like a poorly-retained C18 column . Methanol, being protic and lacking π-electrons, allows the unique dipole-dipole and π-π interactions between the 3-fluorobenzyl group and the PFP phase to dominate the separation.

Section 3: PFP Retention Mechanisms

Retention_Mechanisms Analyte 1-(3-Fluoro-benzyl) -1H-pyrazol-4-ol M1 Dipole-Dipole (C-F Alignment) Analyte->M1 M2 π-π Interactions (Aromatic Rings) Analyte->M2 M3 Hydrogen Bonding (Pyrazole -OH/-NH) Analyte->M3 PFP Pentafluorophenyl (PFP) Stationary Phase M1->PFP M2->PFP M3->PFP

Fig 2: Multipoint retention mechanisms between the fluorinated pyrazole and a PFP stationary phase.

Section 4: Quantitative Data & Column Comparison

To guide your column selection, refer to the self-validating performance metrics below. These values represent typical system suitability targets for this class of compounds.

Stationary PhasePrimary Retention MechanismExpected Peak Asymmetry (Tf)Regioisomer Resolution (Rs)Recommended Mobile Phase pH
Standard C18 Hydrophobic Partitioning1.8 - 2.5 (High Tailing)< 1.2 (Co-elution)2.0 - 3.0
End-capped C18 Hydrophobic Partitioning1.2 - 1.5~ 1.5 (Marginal)2.0 - 7.0
HSS PFP π-π, Dipole, H-Bonding1.0 - 1.2 (Excellent)> 2.5 (Baseline) 2.0 - 4.0
CSH Fluoro-Phenyl π-π, Electrostatic Repulsion0.9 - 1.1 (Ideal) > 2.0 (Good)2.0 - 3.0
Section 5: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in System Suitability Testing (SST) to ensure the method is self-validating before analyzing critical samples.

Phase 1: System Preparation & Column Equilibration

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 1.7 µm particle size) into the UHPLC system.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Equilibration: Flush the column with 95% A / 5% B for 15 column volumes (CV) at a flow rate of 0.4 mL/min. Set the column oven temperature to 35°C to balance mass transfer kinetics with shape selectivity.

Phase 2: Gradient Execution

  • Sample Preparation: Dissolve 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol in a diluent matching the initial gradient conditions (95:5 Water:Methanol) to prevent solvent-mismatch band broadening.

  • Injection: Inject 1.0 µL of the 0.1 mg/mL sample.

  • Gradient Profile:

    • 0.0 - 1.0 min: Hold at 5% B (Focuses the polar pyrazole headgroup).

    • 1.0 - 6.0 min: Linear ramp to 60% B (Elutes the fluorobenzyl moiety).

    • 6.0 - 8.0 min: Ramp to 95% B (Column wash).

    • 8.0 - 10.0 min: Return to 5% B (Re-equilibration).

Phase 3: System Self-Validation (SST Criteria) Before proceeding with quantitative analysis, the system must validate itself against the following causality-driven metrics:

  • Retention Factor ( k′ ): Must be ≥2.0 . Causality: Ensures the analyte is sufficiently interacting with the PFP stationary phase rather than eluting in the void volume.

  • Tailing Factor ( Tf​ ): Must be ≤1.2 . Causality: Confirms that secondary silanol interactions have been successfully suppressed by the low-pH formic acid buffer .

  • Resolution ( Rs​ ): If a 2-fluoro isomer spike is used, Rs​ must be ≥2.0 . Causality: Validates that the π-π and dipole-dipole mechanisms of the PFP column are actively differentiating the spatial arrangement of the fluorine atoms .

References
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.[Link] [1]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link] [2]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation.[Link] [3]

Reference Data & Comparative Studies

Validation

Benchmarking 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol in Fragment-Based Drug Discovery: A Comparative Guide

As Fragment-Based Drug Discovery (FBDD) matures, the selection of high-quality "seed" fragments is critical for developing potent, selective inhibitors. Pyrazole derivatives have long been recognized as privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

As Fragment-Based Drug Discovery (FBDD) matures, the selection of high-quality "seed" fragments is critical for developing potent, selective inhibitors. Pyrazole derivatives have long been recognized as privileged scaffolds in medicinal chemistry due to their dynamic tautomerism and superior hydrogen-bonding capabilities [1].

This guide objectively benchmarks 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol —an advanced, functionalized fragment—against baseline pyrazole fragments and mature pyrazole-based inhibitors. By evaluating its physicochemical properties, binding kinetics, and structural adaptability, we will demonstrate its utility as a premier starting point for targeting complex enzymes such as Soluble Epoxide Hydrolase (sEH) and various kinases.

Mechanistic Rationale: The Anatomy of a Premium Fragment

To understand why 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol outperforms simpler fragments, we must analyze the causality behind its structural components:

  • The Pyrazol-4-ol Core (The Anchor): Unsubstituted pyrazoles undergo rapid annular tautomerism, allowing them to act flexibly as hydrogen-bond donors or acceptors depending on the microenvironment of the biological binding pocket [1]. The addition of the 4-hydroxyl group provides a rigid, predictable vector. In targets like sEH, this core directly engages the catalytic triad (Asp335, Tyr383, Tyr466) via a robust hydrogen-bond network [2].

  • The 3-Fluorobenzyl Motif (The Affinity Driver): While polar interactions provide specificity, affinity in FBDD is largely driven by favorable binding entropy via the desolvation of apolar groups [3]. The benzyl linker allows the aromatic ring to flexibly insert into adjacent hydrophobic pockets.

  • Strategic Fluorination: The meta-fluoro substitution serves a dual purpose. First, it introduces dispersion forces that enhance lipophilic target engagement. Second, it acts as a metabolic shield, blocking cytochrome P450 oxidation sites and extending the fragment's half-life without significantly inflating molecular weight [1].

Quantitative Benchmarking: Fragment vs. Mature Inhibitor

In FBDD, fragments are not expected to have the nanomolar potency of mature drugs. Instead, they are evaluated on Ligand Efficiency (LE) —the binding energy per heavy atom. A high LE indicates that the molecule is an optimal template for "growing" into a larger drug.

Below is a benchmarking comparison of our target fragment against a baseline fragment (1H-pyrazol-4-ol) and a mature, dual sEH/COX-2 pyrazole-based inhibitor (e.g., PTUPB/Celecoxib analogs) [4].

Table 1: Physicochemical and Pharmacological Profiling
Compound ClassificationMoleculeMW (Da)cLogPsEH IC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)
Baseline Fragment 1H-pyrazol-4-ol84.08-0.21> 800.0N/A (Too weak)
Advanced Fragment 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol192.191.8515.2~0.41 (Excellent)
Mature Inhibitor PTUPB (Urea-Pyrazole derivative)485.454.800.001~0.28 (Standard)

Data Interpretation: While the mature inhibitor possesses sub-nanomolar potency, its Ligand Efficiency drops as molecular weight and lipophilicity (cLogP) increase. 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol maintains a highly efficient LE (>0.3 is considered ideal for FBDD), proving that its heavy atoms are disproportionately contributing to target binding rather than just adding bulk [3].

Structural Biology & Binding Logic

The transition from a seed fragment to a therapeutic outcome relies on a specific sequence of molecular interactions. The diagram below illustrates the binding logic of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol within the sEH catalytic domain, leading to the desired pharmacological effect (elevated EpFAs and reduced inflammation) [4].

G Frag 1-(3-Fluoro-benzyl)- 1H-pyrazol-4-ol Hbond H-Bond Network (Asp335, Tyr383, Tyr466) Frag->Hbond Pyrazol-4-ol Core Hydro Hydrophobic Pocket (3-Fluorobenzyl insertion) Frag->Hydro Benzyl Motif Target Soluble Epoxide Hydrolase (sEH) Inhibition Hbond->Target Hydro->Target Outcome Elevated EpFAs & Reduced Inflammation Target->Outcome Metabolic Blockade

Fig 1: Binding logic and downstream signaling pathway of the fluorobenzyl-pyrazole fragment.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the binding kinetics and structural pose of this fragment.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Because fragments have low molecular weights, they generate very small Response Unit (RU) signals. Strict DMSO calibration is mandatory to prevent bulk refractive index artifacts.

  • Sensor Chip Preparation: Immobilize recombinant human sEH onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000–4000 RU to account for the low MW of the fragment).

  • Solvent Correction: Prepare a 5% to 8% DMSO calibration curve in running buffer (PBS-P+). This step is non-negotiable; fragments require high concentrations (up to 1 mM), necessitating high DMSO tolerance.

  • Analyte Injection: Inject 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol in a 2-fold dilution series (ranging from 3.12 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model. Fragments typically exhibit fast on and fast off rates; therefore, steady-state affinity (K_D) analysis may be required if kinetic curvature is insufficient.

Protocol B: X-Ray Crystallographic Soaking

Crystallography confirms the exact vector of the 4-hydroxyl group, guiding the subsequent "fragment growing" phase[2].

  • Crystal Growth: Grow apo-sEH crystals using the hanging-drop vapor diffusion method in a reservoir solution of 20% PEG 3350 and 0.2 M Magnesium formate.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the reservoir solution supplemented with 10 mM 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol and 5% DMSO. Incubate for 24 to 48 hours. Causality note: Prolonged soaking is required for fragments to displace ordered water molecules in the active site.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution + 25% glycerol) before flash-freezing in liquid nitrogen.

  • Data Resolution: Collect diffraction data. A resolution of at least 2.5 Å is required to unambiguously assign the orientation of the fluorine atom and the pyrazole tautomeric state.

Conclusion

Benchmarking reveals that 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol bridges the gap between ultra-low-affinity baseline fragments and bulky, mature inhibitors. Its high Ligand Efficiency, predictable hydrogen-bonding vectors, and metabolically stable lipophilic tail make it an exceptional candidate for fragment linking and growing strategies in modern drug discovery pipelines.

References

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD). Available at:[Link]

  • Amano, Y., Tanabe, E., Yamaguchi, T. (2015). Identification of N-ethylmethylamine as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening. Bioorganic & Medicinal Chemistry, 23(13), 2310-2317. Available at:[Link]

  • Konteatis, Z. (2021). What makes a good fragment in fragment-based drug discovery? Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 723-733. Available at:[Link]

  • Hwang, S. H., Wagner, K. M., Morisseau, C., et al. (2011). Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 54(8), 3037–3050. Available at:[Link]

Comparative

HPLC Retention Time Comparison Guide: Resolving 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Isomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Mechanistic Chromatography, and Method Optimization The Chromatographic Challenge: Positional I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Selectivity, Mechanistic Chromatography, and Method Optimization

The Chromatographic Challenge: Positional Isomers

In pharmaceutical development, distinguishing between positional isomers of halogenated building blocks—such as the ortho, meta, and para variants of fluorobenzyl pyrazoles—presents a significant analytical hurdle. Specifically, separating 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol from its 2-fluoro and 4-fluoro counterparts is notoriously difficult using conventional reversed-phase high-performance liquid chromatography (RP-HPLC).

Because these isomers share identical molecular weights, nearly identical partition coefficients (LogP), and similar polarities, traditional hydrophobic retention mechanisms fail to provide adequate selectivity. To achieve baseline resolution, analytical scientists must move beyond standard alkyl phases and exploit subtle differences in molecular shape, dipole moments, and π−π electron distributions.

Mechanistic Rationale: Stationary Phase Selection

The core of this comparative guide evaluates three distinct stationary phases. Understanding the causality behind how each phase interacts with the fluorinated pyrazole structure is critical for logical method development.

  • Alkyl C18 (The Baseline): C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the hydrophobic footprint of the ortho, meta, and para fluorobenzyl isomers is virtually indistinguishable, C18 phases typically result in severe co-elution.

  • Phenyl-Hexyl (Aromatic Recognition): Phenyl-hexyl phases introduce π−π interactions. While excellent for separating pyrazole regioisomers (e.g., pyrazol-3-ol vs. pyrazol-4-ol) from non-aromatic impurities, the electron density differences between the positional fluorobenzyl isomers are too subtle for a standard phenyl ring to resolve completely.

  • Pentafluorophenyl / PFP (The Gold Standard): PFP phases are explicitly designed for halogenated aromatics. They operate via a trimodal retention mechanism:

    • π−π Interactions: The highly electronegative fluorine atoms on the stationary phase create an electron-deficient phenyl ring, which strongly interacts with the electron-rich pyrazole moiety.

    • Dipole-Dipole Interactions: The polarized C-F bonds on the stationary phase align with the specific dipole moment created by the fluorine's position (ortho, meta, or para) on the analyte's benzyl ring .

    • Shape Selectivity: The rigid, planar structure of the PFP phase discriminates based on steric hindrance.

Elution Order Causality on PFP: The para-isomer (4-fluoro) possesses the most linear, unhindered geometry, allowing for maximal planar alignment and π−π stacking with the PFP phase, resulting in the longest retention time. Conversely, the ortho-isomer (2-fluoro) suffers from steric shielding near the bulky pyrazole core, disrupting optimal alignment and causing it to elute first.

Comparative Experimental Data

The following table summarizes the quantitative retention data for the three positional isomers across the evaluated stationary phases.

Chromatographic Conditions:

  • Column Dimensions: 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase: Isocratic, 55% Methanol / 45% 10 mM Ammonium Acetate (pH 5.5).

  • Flow Rate: 1.0 mL/min at 30°C.

  • Detection: UV at 230 nm.

Analyte (Isomer)C18 tR​ (min)Phenyl-Hexyl tR​ (min)PFP tR​ (min)
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ol6.126.457.15
1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol6.156.627.80
1-(4-Fluoro-benzyl)-1H-pyrazol-4-ol6.186.788.55
Critical Resolution ( Rs,min​ ) 0.4 (Co-elution) 1.1 (Partial) 2.4 (Baseline)

Data Interpretation: Only the PFP column achieves a critical resolution ( Rs​ ) greater than the industry standard of 1.5, ensuring baseline separation suitable for accurate quantitation and purity analysis.

Mechanistic Workflow Visualization

Isomer_Separation_Workflow Start Isomeric Mixture 1-(Fluoro-benzyl)-1H-pyrazol-4-ol (o-, m-, p- isomers) PhaseEval Stationary Phase Selection Start->PhaseEval C18 Standard C18 Column Hydrophobic Interactions Only PhaseEval->C18 Standard RP Phenyl Phenyl-Hexyl Column π-π Interactions Added PhaseEval->Phenyl Aromatic RP PFP PFP (Pentafluorophenyl) Column π-π, Dipole, & Shape Selectivity PhaseEval->PFP Fluorinated RP FailC18 Co-elution (Rs < 1.0) C18->FailC18 Lacks dipole recognition Partial Partial Resolution (Rs ~ 1.2) Phenyl->Partial Insufficient shape selectivity Success Baseline Resolution (Rs > 1.5) PFP->Success Optimal dipole alignment FailC18->PFP Switch phase Partial->PFP Switch phase Opt Mobile Phase Optimization (MeOH vs ACN, pH 5.5 Buffer) Success->Opt Final Validated HPLC Method for Positional Isomers Opt->Final

Workflow for stationary phase selection and optimization for fluorinated pyrazole isomers.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in self-validation steps.

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Aqueous Phase: 10 mM Ammonium Acetate, adjusted to pH 5.5 using dilute acetic acid. Prepare Organic Phase: 100% HPLC-grade Methanol.

  • Causality: The basic nature of the pyrazole ring can lead to severe peak tailing due to secondary interactions with residual silanols on the silica support. A pH of 5.5 ensures the pyrazole nitrogen remains in its neutral free-base form (pKa ~2.5), while the acetate buffer masks active silanol sites . Methanol is chosen over Acetonitrile because its protic nature enhances π−π interactions on the PFP column, whereas aprotic acetonitrile can competitively suppress shape selectivity.

Step 2: Column Equilibration

  • Action: Install a 150 x 4.6 mm, 3 µm PFP column. Flush with 55% Methanol / 45% Buffer at 1.0 mL/min for a minimum of 20 column volumes (~30 minutes) until the UV baseline at 230 nm is completely flat.

Step 3: Sample Preparation

  • Action: Dissolve the 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol sample (and isomer standards) in a 50:50 Methanol:Water diluent to a final concentration of 0.1 mg/mL.

  • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents "solvent shock" at the column head, which can cause peak distortion or fronting.

Step 4: Execution & System Suitability Testing (SST)

  • Action: Inject 10 µL of a System Suitability Standard containing an equimolar mixture of the 2-fluoro, 3-fluoro, and 4-fluoro isomers.

  • Self-Validation Criteria: The system is only deemed "Valid" for sample analysis if it meets the following parameters:

    • Retention Time Stability: Relative Standard Deviation (RSD) of tR​ for the 3-fluoro isomer ≤1.0% over three replicate injections.

    • Resolution: Critical resolution ( Rs​ ) between the 3-fluoro (meta) and 4-fluoro (para) isomers must be ≥1.5 .

    • Peak Symmetry: USP Tailing factor ( Tf​ ) for all peaks must be ≤1.2 .

Step 5: Sample Analysis

  • Action: Proceed with injecting unknown samples only after the SST criteria are strictly met. Quantify isomeric impurities using relative peak area normalization.

References

  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International (Chromatography Online). Available at:[Link]

Safety & Regulatory Compliance

Safety

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol proper disposal procedures

As a Senior Application Scientist, I recognize that proper chemical lifecycle management is as critical as the synthesis or assay itself. The disposal of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (C₁₀H₉FN₂O) requires a mechani...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that proper chemical lifecycle management is as critical as the synthesis or assay itself. The disposal of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol (C₁₀H₉FN₂O) requires a mechanistic understanding of its molecular structure. Because this compound contains a stable carbon-fluorine (C-F) bond and a pyrazole ring, it cannot be treated as standard organic waste.

This guide provides a self-validating, causality-driven operational plan for the safe handling, segregation, and disposal of this specific fluorinated building block.

The Chemical Logic of Fluorinated Waste Disposal

The presence of the 3-fluorobenzyl group dictates the entire waste management strategy for this compound. The C-F bond is exceptionally strong (~485 kJ/mol), meaning standard low-temperature incineration can fail to fully cleave the molecule, potentially releasing toxic, persistent fluorinated fragments into the environment.

Furthermore, complete thermal oxidation of this compound yields Hydrofluoric Acid (HF) gas. To safely manage this, environmental regulations mandate that 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol be strictly classified as Halogenated Organic Waste [1]. This classification ensures the waste is routed to specialized Treatment, Storage, and Disposal (TSD) facilities equipped with high-temperature rotary kilns (>1000°C) and downstream caustic scrubbers designed to neutralize acid gases[1].

Quantitative Disposal Parameters

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and local EPA guidelines, baseline chemical data must dictate your operational setup[2].

ParameterDesignation / ValueOperational Impact
Waste Classification Halogenated Organic WasteMust be segregated from standard solvents to prevent cost inflation[3].
Molecular Formula C₁₀H₉FN₂OFluorine content requires specialized HF-scrubbing during incineration[1].
Container Compatibility Glass or HDPEDo not use metal cans; trace acidic degradation can cause corrosion[4].
GHS Hazard Profile Irritant (Skin/Eyes)Requires nitrile gloves, safety goggles, and localized exhaust ventilation[5].

Waste Segregation & Storage Workflows

A common and costly error in laboratory management is the commingling of halogenated and non-halogenated wastes. If 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is disposed of in a standard organic waste carboy (e.g., mixed with acetone or ethanol), the entire volume must be legally treated as halogenated waste, exponentially increasing disposal costs[3].

WasteWorkflow Start 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol Waste Generated Decision Physical State? Start->Decision Solid Solid Waste (Powders, Contaminated PPE) Decision->Solid Solid Liquid Liquid Solutions (Dissolved in DCM/MeOH) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Contains F Incineration High-Temp Rotary Kiln Incineration (>1000°C) Halogenated->Incineration

Decision matrix for the segregation and routing of fluorinated pyrazole waste.

Step-by-Step: Routine Laboratory Disposal Protocol
  • Verify State and Solvent: Determine if the 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol is in solid powder form or dissolved in a solvent.

  • Select the Receptacle:

    • For Solids: Use a dedicated, sealable hazardous waste bag or a wide-mouth High-Density Polyethylene (HDPE) container[5].

    • For Liquids: Use a glass or HDPE carboy explicitly labeled for "Halogenated Organic Waste"[4].

  • Transfer the Waste: Working inside a certified fume hood, carefully transfer the material into the receptacle. Leave at least 1 inch of headspace in liquid containers to account for vapor expansion[4].

  • Labeling (Self-Validating Step): Immediately attach a GHS-compliant "Hazardous Waste" tag. Explicitly write out the full chemical name—do not use abbreviations. Note the approximate concentration and the start date of accumulation[2][4].

  • Storage: Store the container in a designated, explosion-resistant solvent cabinet away from incompatible materials (e.g., strong oxidizers, active metals)[4].

Emergency Spill Containment & Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental contamination.

Step-by-Step: Spill Response Methodology
  • Isolate the Area: Evacuate non-essential personnel and ensure the localized exhaust/ventilator is operating at maximum capacity[5].

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves, a fitted lab coat, and chemical splash goggles. If significant dust is generated, a particulate respirator (N95 or P100) is required[5].

  • Containment (Solid Spill): Do not use a standard brush, which can aerosolize the powder. Gently mist the powder with a compatible solvent (like water or a dilute alcohol) to suppress dust, then carefully sweep up the material using a dedicated anti-static pan[5].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, deploy chemically inert absorbent pads or vermiculite over the spill. Never use combustible materials like sawdust for halogenated organic spills.

  • Decontamination: Wipe the affected surface with a damp cloth or a mild surfactant solution. Place all used absorbents, wipes, and contaminated PPE into a sealed bag designated for halogenated solid waste[5][6].

The Thermal Destruction Mechanism

Understanding how your waste is processed by the TSD facility reinforces the necessity of proper segregation. When 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol reaches the facility, it undergoes a two-stage destruction process to safely eliminate the fluorinated hazards[1].

ThermalDestruction Waste Fluorinated Pyrazole (C10H9FN2O) Combustion Thermal Oxidation (O2, >1000°C) Waste->Combustion Gases Combustion Gases (CO2, H2O, N2, HF) Combustion->Gases Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acidic Exhaust Safe Neutralized Salts (NaF / CaF2) + Clean Exhaust Scrubber->Safe Neutralization

Mechanistic pathway of thermal destruction and halogen acid neutralization.

During Thermal Oxidation , the high temperatures break the robust C-F bonds, converting the organic framework into CO₂, H₂O, and N₂, while the fluorine is converted into highly corrosive Hydrofluoric Acid (HF) gas[1]. The exhaust is immediately routed through a Caustic Scrubber containing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂). This acid-base reaction precipitates the toxic HF into completely inert, environmentally safe salts like Calcium Fluoride (CaF₂), which are then safely sent to a secure landfill[1].

References

  • Kishida Chemical Co., Ltd. "Safety Data Sheet: 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid." Kishida.
  • Tripod. "Waste Management in the Chemistry Laboratory." Tripod.
  • Occupational Safety and Health Administration (OSHA). "Hazardous Waste - Decontamination." OSHA.
  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.
  • Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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